(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
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Overview
Description
(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a diphenylpyrazole moiety linked to a pyrrolidinylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with hydrazines to form pyrazole intermediates, followed by further functionalization to introduce the pyrrolidinylmethanone group. The reaction conditions often include the use of catalysts such as silver or copper salts, and the reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable and environmentally friendly methods. These methods may include the use of heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpyrazole: Another pyrazole derivative with similar structural features.
4-Phenylpyrazole: A simpler pyrazole derivative with one phenyl group.
1,5-Diphenyl-4-(phenyl(1H-pyrazol-1-yl)methyl)-1H-pyrazole: A structurally related compound with additional phenyl groups
Uniqueness
(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is unique due to the presence of both diphenylpyrazole and pyrrolidinylmethanone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1,5-diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(22-13-7-8-14-22)18-15-21-23(17-11-5-2-6-12-17)19(18)16-9-3-1-4-10-16/h1-6,9-12,15H,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTILPRKTAAVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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